molecular formula C6H9F2NO2 B1396078 3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one CAS No. 1258639-19-8

3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one

Cat. No.: B1396078
CAS No.: 1258639-19-8
M. Wt: 165.14 g/mol
InChI Key: CDBOHWDXZRVYJY-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used as synthetic fragments in drug design due to their versatile chemical properties and biological activities .

Chemical Reactions Analysis

3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the hydroxymethyl group can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Scientific Research Applications

3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The difluoro groups enhance the compound’s binding affinity to its targets, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects .

Comparison with Similar Compounds

3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one can be compared with other piperidine derivatives such as:

The unique combination of difluoro and hydroxymethyl groups in this compound provides it with distinct chemical properties and biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3,3-difluoro-4-(hydroxymethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c7-6(8)4(3-10)1-2-9-5(6)11/h4,10H,1-3H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBOHWDXZRVYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(C1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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